synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a valuable substituted indane derivative, serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its rigid bicyclic scaffold, combined with the versatile functional handles of a carboxylic acid and a bromine atom, makes it a desirable building block for exploring structure-activity relationships in drug discovery. This guide provides a comprehensive overview of the predominant synthetic methodology for this compound, focusing on the practical execution, underlying chemical principles, and critical experimental parameters. It is designed to equip researchers with the necessary knowledge for a reliable and efficient synthesis.
Introduction and Strategic Overview
The indane framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The specific target of this guide, 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 52651-16-8), offers two distinct points for chemical modification: the carboxylic acid at the 1-position, ideal for amide couplings and other derivatizations, and the bromine atom on the aromatic ring, which can be functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
The most direct and high-yielding reported synthesis proceeds via the hydrolysis of the corresponding nitrile precursor, 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile. This approach is favored for its operational simplicity and the commercial availability of the starting materials. This guide will focus on a detailed protocol for this conversion, while also briefly exploring theoretical alternative strategies for constructing the indane-1-carboxylic acid core.
Core Synthesis Protocol: Base-Catalyzed Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. In this context, the saponification (basic hydrolysis) of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile is the most efficient method reported.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of a hydroxide ion (from KOH) on the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which tautomerizes to an amide. Under the harsh basic and high-temperature conditions, the amide is further hydrolyzed to a carboxylate salt. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid, forming a stable carboxylate. A final acidification step is required to protonate the carboxylate and yield the desired neutral carboxylic acid product, which typically precipitates from the aqueous solution.
Experimental Workflow Diagram
The overall experimental process, from starting material to purified product, is outlined below.
Caption: Workflow for the hydrolysis of the nitrile precursor.
Detailed Step-by-Step Protocol
This protocol is adapted from established procedures.[3]
Materials and Reagents:
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6-bromo-2,3-dihydro-1H-indene-1-carbonitrile
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Potassium hydroxide (KOH)
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Ethanol (EtOH)
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Methyl tert-butyl ether (MTBE) or other non-polar solvent
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Ethyl acetate (EA)
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1N Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (e.g., 1 g, 4.50 mmol) in ethanol (60 mL).
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Addition of Base: Add a 50% aqueous solution of potassium hydroxide (20 g KOH in 20 mL H₂O). Causality Note: The high concentration of KOH is crucial for driving the hydrolysis of both the nitrile and the intermediate amide to completion.
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Hydrolysis: Heat the mixture to 100 °C and stir vigorously for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Initial Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
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Purification Wash: Add water to the residue and extract with MTBE (100 mL). Discard the organic layer, which contains any unreacted starting material or non-acidic impurities. Trustworthiness Note: This step ensures that only the desired carboxylate salt remains in the aqueous phase, leading to a purer final product.
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Acidification: Cool the aqueous phase in an ice bath and carefully adjust the pH to ~3 by the dropwise addition of 1N HCl. The carboxylic acid product should precipitate as a solid or oil.
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Product Extraction: Extract the acidified aqueous phase with ethyl acetate (3 x 100 mL).
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Final Wash and Drying: Combine the organic extracts and wash with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Summary of Reaction Parameters and Product Characterization
Table 1: Key Reaction Parameters
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile | [3] |
| Reagent | Potassium Hydroxide (50% aq. solution) | [3] |
| Solvent | Ethanol | [3] |
| Temperature | 100 °C (Reflux) | [3] |
| Reaction Time | 16 hours | [3] |
| Reported Yield | ~100% (crude) |[3] |
Product Characterization Data:
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Molecular Formula: C₁₀H₉BrO₂
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Molecular Weight: 241.08 g/mol
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Appearance: Typically a yellow oil or solid[3]
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¹H NMR (400 MHz, DMSO-d₆): δ = 13.12 - 11.89 (m, 1H, COOH), 7.48 (s, 1H), 7.38 - 7.35 (m, 1H), 7.21 (d, J = 8.0 Hz, 1H), 4.03 - 3.99 (m, 1H), 2.91 - 2.79 (m, 2H), 2.28 - 2.22 (m, 2H) ppm.[3]
Theoretical Alternative Synthetic Pathways
While nitrile hydrolysis is the most direct route, other classical methods for forming the indane-carboxylic acid scaffold could theoretically be adapted. These multi-step alternatives may be considered if the nitrile precursor is unavailable.
Caption: Conceptual alternative pathways to the target molecule.
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Route A: Intramolecular Friedel-Crafts Acylation: This classic strategy involves the cyclization of a substituted 3-phenylpropanoic acid to form an indanone.[2] Starting with 3-(4-bromophenyl)propanoic acid, an intramolecular Friedel-Crafts reaction would yield 6-bromo-1-indanone. The carboxylic acid moiety would then need to be installed at the 1-position, a non-trivial multi-step process likely involving reduction and subsequent functionalization.
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Route B: Carboxylation of an Organometallic Intermediate: A more direct, though potentially challenging, route would involve the preparation of 1,6-dibromoindane. Selective formation of an organometallic species (Grignard or organolithium) at the more reactive C1 position, followed by quenching with carbon dioxide, would yield the target carboxylic acid. The main challenge lies in achieving selective metal-halogen exchange at the aliphatic C1-Br bond without disturbing the aromatic C6-Br bond.
Safety and Handling
According to its safety data sheet, 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid presents several hazards:
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Harmful if swallowed (H302)[4]
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Causes skin irritation (H315)[4]
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Causes serious eye irritation (H319)[4]
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May cause respiratory irritation (H335)[4]
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. The reagents used in the synthesis, particularly concentrated potassium hydroxide and hydrochloric acid, are highly corrosive and must be handled with extreme care.
Conclusion
The is most reliably achieved through the robust and high-yielding hydrolysis of its corresponding nitrile precursor. The detailed protocol and mechanistic insights provided in this guide offer a clear and validated pathway for researchers to obtain this valuable synthetic intermediate. Understanding the causality behind each experimental step ensures reproducibility and allows for informed troubleshooting. The resulting compound is a versatile platform for further chemical exploration in drug development and materials science.
References
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Title: Synthesis of indan-1-carboxylic acid-3-semi- carbazone (6). Source: ResearchGate URL: [Link]
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Title: Synthesis of 1-indanones with a broad range of biological activity Source: National Institutes of Health (PMC) URL: [Link]
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Title: 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid Source: PubChem, National Institutes of Health URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-BROMO-2,3-DIHYDRO-1H-INDENE-1-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid | C10H9BrO2 | CID 12318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
